molecular formula C10H9BrN2O2S B8691856 2-Bromo-6-(sulfamoylamino)naphthalene

2-Bromo-6-(sulfamoylamino)naphthalene

Cat. No.: B8691856
M. Wt: 301.16 g/mol
InChI Key: UDMXFSNFBFJUOG-UHFFFAOYSA-N
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Description

2-Bromo-6-(sulfamoylamino)naphthalene is a useful research compound. Its molecular formula is C10H9BrN2O2S and its molecular weight is 301.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

2-bromo-6-(sulfamoylamino)naphthalene

InChI

InChI=1S/C10H9BrN2O2S/c11-9-3-1-8-6-10(13-16(12,14)15)4-2-7(8)5-9/h1-6,13H,(H2,12,14,15)

InChI Key

UDMXFSNFBFJUOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1NS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of chlorosulfonyl isocyanate (870 μl, WAKO) in benzene (10 ml) was added dropwise with formic acid (377 μl, WAKO) under ice cooling, warmed to room temperature, stirred for 19.5 hours, then heated to 40° C. and further stirred for 4 hours. The reaction mixture was added dropwise with a solution (5 ml) of 2-amino-6-bromonaphthalene (443 mg) in benzene under ice cooling, warmed to room temperature and stirred for 21.5 hours. The reaction mixture was filtered, and the obtained solid was added with ethyl acetate and mixed. The mixture was filtered again, and then the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=2:1) to obtain the title compound (Intermediate 28, 158 mg).
Quantity
870 μL
Type
reactant
Reaction Step One
Quantity
377 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of chlorosulfonyl isocyanate (870 μl, WAKO) in benzene (10 ml) was added dropwise with formic acid (377 μl, WAKO) under ice cooling, warmed to room temperature, stirred and for 19.5 hours, then warmed to 40° C., and further stirred for 4 hours. The reaction mixture was added dropwise with a solution of 2-amino-6-bromonaphthalene (443 mg) in benzene (5 ml) under ice cooling, warmed to room temperature, and stirred 21.5 hours. The reaction mixture was filtered to obtain solid, and the solid was added with ethyl acetate, mixed and filtered again. The solvent of the filtrate was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=2:1) to obtain the title compound (Intermediate 66, 158 mg).
Quantity
870 μL
Type
reactant
Reaction Step One
Quantity
377 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
443 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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